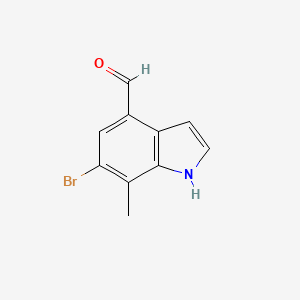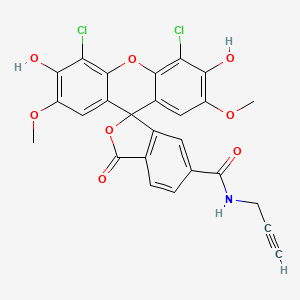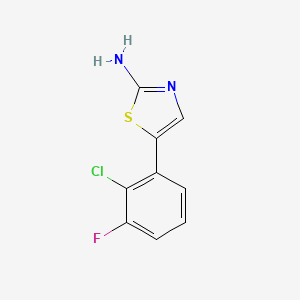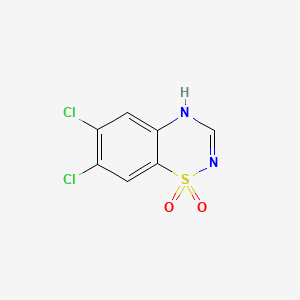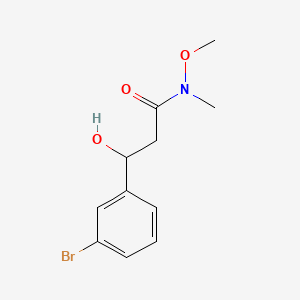![molecular formula C5H8O2 B14759685 3,4-Dioxabicyclo[4.1.0]heptane CAS No. 286-13-5](/img/structure/B14759685.png)
3,4-Dioxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dioxabicyclo[4.1.0]heptane, also known as 3,7-dioxabicyclo[4.1.0]heptane, is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes two oxygen atoms forming a bridge within a seven-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dioxabicyclo[4.1.0]heptane can be synthesized through the oxidation of 3,6-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, resulting in the formation of the desired compound .
Reaction Conditions:
Reagents: 3,6-dihydro-2H-pyran, meta-chloroperoxybenzoic acid
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Yield: Approximately 76-82%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing derivatives.
Reduction: Reduction reactions can break the oxygen bridge, leading to the formation of open-chain compounds.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of epoxides and other oxygenated derivatives
Reduction: Formation of open-chain alcohols or ethers
Substitution: Formation of halogenated derivatives
科学的研究の応用
3,4-Dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential as a building block in drug development.
Biological Studies: Used in studies to understand the behavior of bicyclic compounds in biological systems.
作用機序
The mechanism of action of 3,4-Dioxabicyclo[4.1.0]heptane involves its ability to participate in various chemical reactions due to the presence of the oxygen bridge. This bridge creates a strained ring system that is highly reactive, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
3,4-Dioxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:
3,6-Dihydro-2H-pyran: The precursor used in its synthesis.
3,4-Epoxytetrahydropyran: Another bicyclic compound with similar reactivity.
Tetrahydrofuran: A simpler cyclic ether with different reactivity.
Uniqueness:
特性
CAS番号 |
286-13-5 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
3,4-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2 |
InChIキー |
BTXPBMRQKFDZEP-UHFFFAOYSA-N |
正規SMILES |
C1C2C1COOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



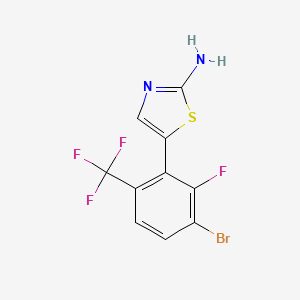
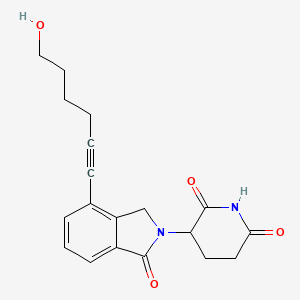
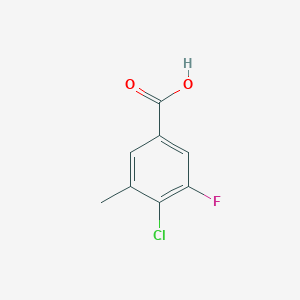

![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
